5-Chloro-8-(chloromethyl)quinoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
5-chloro-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |
InChI Key |
UFGCDWGLNJFDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
CAS number for 5-Chloro-8-(chloromethyl)quinoline
An In-depth Technical Guide to 5-Chloro-8-(chloromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Navigating a Novel Chemical Entity
Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, yet largely undocumented derivative: 5-Chloro-8-(chloromethyl)quinoline .
It is critical to establish at the outset that 5-Chloro-8-(chloromethyl)quinoline is not a commercially cataloged compound with a readily available CAS number. This suggests it is likely a reactive intermediate, synthesized on-demand for further chemical elaboration rather than being an end-product itself. This guide, therefore, is structured to provide researchers and drug development professionals with a comprehensive, scientifically-grounded framework for its synthesis, handling, and strategic utilization in medicinal chemistry programs. We will delve into a proposed synthetic pathway, explore the compound's inherent reactivity, and project its potential applications based on the well-documented activities of its structural analogs.
The core value of 5-Chloro-8-(chloromethyl)quinoline lies in its bifunctional nature. The quinoline core is a proven pharmacophore, the 5-chloro substituent modulates its electronic and lipophilic properties, and the 8-chloromethyl group serves as a highly versatile reactive handle for introducing a diverse range of functionalities.
Caption: Chemical Structure of 5-Chloro-8-(chloromethyl)quinoline.
Physicochemical Properties: An Estimation
Given the absence of experimental data for 5-Chloro-8-(chloromethyl)quinoline, the following properties are estimated based on its structure and data from close analogs like 5-chloro-8-methoxyquinoline (CAS 17012-44-1).[4] These values should be used as a guideline for experimental design.
| Property | Estimated Value | Source of Estimation |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₀H₇Cl₂N | Based on structure |
| Molecular Weight | 212.08 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Analogy to other quinoline derivatives |
| Boiling Point | > 350 °C (Predicted) | Analogy to substituted quinolines |
| Melting Point | 100-120 °C (Predicted) | Analogy to substituted quinolines |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers, and some polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water. | General solubility of quinolines |
| XLogP3 | ~3.5 | Analogy to 5-chloro-8-methoxyquinoline[4] |
Proposed Synthesis: A Multi-Step Pathway
The synthesis of 5-Chloro-8-(chloromethyl)quinoline can be logically approached through a three-step sequence starting from readily available materials. The strategy involves first constructing the 5-chloro-8-methylquinoline core, followed by a selective free-radical chlorination of the methyl side chain.
Caption: Proposed synthetic pathway for 5-Chloro-8-(chloromethyl)quinoline.
Step 1: Synthesis of 8-Methylquinoline
The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[3] It involves the reaction of an aniline (in this case, o-toluidine) with glycerol, sulfuric acid, and an oxidizing agent.
-
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to acrolein in situ. The o-toluidine then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to form the aromatic quinoline ring. The methyl group from o-toluidine directs the cyclization to form the 8-methylquinoline isomer.[5]
Step 2: Electrophilic Chlorination to 5-Chloro-8-methylquinoline
The quinoline ring undergoes electrophilic aromatic substitution preferentially on the benzene ring, at positions 5 and 8.[6][7]
-
Causality: In a strongly acidic medium like sulfuric acid, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. The benzene ring remains more susceptible, with the C5 and C8 positions being the most electronically favorable for substitution.[6][7] The presence of the methyl group at C8 will sterically hinder attack at C7 and electronically favor attack at C5. Therefore, reacting 8-methylquinoline with a chlorinating agent in sulfuric acid is expected to yield 5-chloro-8-methylquinoline as the major product.
Step 3: Side-Chain Chlorination to 5-Chloro-8-(chloromethyl)quinoline
The final step requires the selective chlorination of the methyl group. This is achieved via a free-radical mechanism, which is distinct from the electrophilic substitution on the ring.
-
Causality: Conditions that favor free-radical formation are necessary. This typically involves the use of a radical initiator like benzoyl peroxide (BPO) or AIBN, and a source of chlorine radicals such as N-chlorosuccinimide (NCS) or sulfuryl chloride, in a non-polar solvent like carbon tetrachloride.[8] UV light can also be used to initiate the reaction. These conditions promote the abstraction of a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical, which then reacts with a chlorine source to form the desired chloromethyl product. This method avoids further chlorination of the aromatic ring.
Experimental Protocol (Proposed)
Self-Validation: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material and the formation of the product before proceeding. The identity and purity of each intermediate and the final product must be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Safety Precaution: This synthesis involves corrosive acids, toxic reagents, and potentially exothermic reactions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Chlorine gas or N-chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (or a safer alternative like 1,2-dichloroethane)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Synthesis of 8-Methylquinoline:
-
Carefully add 100 mL of concentrated H₂SO₄ to a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, slowly add 30 g of o-toluidine.
-
In a separate beaker, mix 75 g of glycerol with 25 g of arsenic pentoxide.
-
Slowly and cautiously add the glycerol/oxidizer mixture to the reaction flask.
-
Heat the mixture to 130-140 °C for 4-5 hours. The reaction is vigorous.
-
Cool the mixture and carefully pour it into 1 L of ice water.
-
Neutralize the solution by slowly adding concentrated NaOH solution until the pH is ~8-9. This will be highly exothermic.
-
Extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 8-methylquinoline by vacuum distillation.
-
-
Synthesis of 5-Chloro-8-methylquinoline:
-
Dissolve 20 g of 8-methylquinoline in 80 mL of concentrated H₂SO₄ in a three-necked flask fitted with a gas inlet tube and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the solution at a slow, steady rate for 2-3 hours, maintaining the temperature below 10 °C. Alternatively, add NCS portion-wise.
-
Monitor the reaction by TLC. Once complete, pour the mixture onto 500 g of crushed ice.
-
Neutralize with a cold, concentrated NaOH solution.
-
Extract the product with DCM, dry the organic layer, and remove the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
-
Synthesis of 5-Chloro-8-(chloromethyl)quinoline:
-
Dissolve 10 g of 5-chloro-8-methylquinoline in 150 mL of carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1.1 equivalents of NCS and a catalytic amount of BPO (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. The reaction can also be initiated with a UV lamp.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
The product is likely reactive and may be best used immediately in the next step. If purification is required, it should be done carefully using column chromatography at low temperatures.
-
Reactivity and Strategic Applications in Drug Development
The synthetic value of 5-Chloro-8-(chloromethyl)quinoline is primarily as an electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
Caption: Exploiting reactivity to generate a chemical library.
This reactivity allows for the rapid generation of a library of 5-chloro-8-substituted quinoline derivatives. By reacting it with various nucleophiles, researchers can introduce diverse functional groups, each potentially altering the compound's pharmacological profile:
-
Amines: Reaction with primary or secondary amines yields aminomethyl derivatives. This is a common strategy to introduce basic centers that can improve aqueous solubility and form salt bridges with biological targets.
-
Thiols: Thioethers are formed upon reaction with thiols. Sulfur-containing compounds often exhibit unique biological activities.
-
Alcohols/Phenols: Ether linkages can be formed, allowing the connection of other pharmacophores or solubilizing groups.
-
Azides: The introduction of an azide group opens up further possibilities for "click chemistry" (e.g., Huisgen cycloaddition) to link the quinoline core to other complex molecules in a highly efficient manner.
The 5-chloro-8-substituted quinoline scaffold is a cornerstone of many therapeutic agents. For instance, 5-Chloro-8-hydroxyquinoline (Cloxiquine) is known for its antibacterial and antifungal properties.[9] Derivatives of 8-hydroxyquinoline are being investigated for a range of diseases including cancer, Alzheimer's disease, and various infections.[10][11] The rationale is that the quinoline core can intercalate into DNA or chelate metal ions essential for pathogen survival, while the substituents at the 5 and 8 positions fine-tune the activity, selectivity, and pharmacokinetic properties.[12][13] Therefore, derivatives synthesized from 5-Chloro-8-(chloromethyl)quinoline are promising candidates for screening in antimicrobial, antiviral, and anticancer assays.
Conclusion
While 5-Chloro-8-(chloromethyl)quinoline remains an uncharacterized entity in the public domain, its potential as a strategic intermediate in medicinal chemistry is undeniable. This guide provides a robust, scientifically-defensible framework for its synthesis and subsequent use. By leveraging established principles of quinoline chemistry, we have outlined a plausible pathway to access this versatile building block. Its inherent reactivity, particularly at the chloromethyl position, offers a gateway to novel libraries of 5,8-disubstituted quinolines. For researchers in drug development, the ability to rapidly diversify a proven pharmacophore is a significant advantage, and 5-Chloro-8-(chloromethyl)quinoline represents a valuable, albeit challenging, tool in the quest for new therapeutic agents.
References
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
JIN DUN CHEMISTRY. (2025). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. Available from: [Link]
-
ResearchGate. Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). Available from: [Link]
-
PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Available from: [Link]
-
ResearchGate. Halogenation of 8-methyl quinoline. Available from: [Link]
- Google Patents. (2020). Preparation method of 7-chloro-8-methylquinoline.
-
MDPI. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Available from: [Link]
-
PubChem. 5-Chloro-8-methoxyquinoline. Available from: [Link]
- Google Patents. (1964). Process for chlorination of side chains.
-
ResearchGate. (2008). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
ACS Publications. Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. Available from: [Link]
-
Chemsrc. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Available from: [Link]
-
Shreeji Industries. 5-Chloro-8-Hydroxyquinoline Manufacturer. Available from: [Link]
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]
-
DTIC. DERIVATIVES OF 8-QUINOLINOL. Available from: [Link]
-
PMC. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Available from: [Link]
-
PMC. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
PubChem. 8-Methylquinoline. Available from: [Link]
-
Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
YouTube. (2020). Reactivity of Quinoline. Available from: [Link]
-
Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
- Google Patents. (1994). Side chain chlorination of aromatic compound.
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Physical Properties & Characterization of 5,8-Disubstituted Quinoline Derivatives
Content Type: Technical Guide Audience: Medicinal Chemists, Material Scientists, and Pharmacologists Version: 1.0
Executive Summary
The 5,8-disubstituted quinoline scaffold represents a privileged structure in both medicinal chemistry and optoelectronics. Its utility bifurcates into two distinct physicochemical classes: the redox-active 5,8-quinolinediones (bio-oxidative agents) and the chelation-competent 5-substituted-8-hydroxyquinolines (8-HQ). This guide provides a rigorous analysis of the physical properties defining these derivatives, focusing on electronic distribution, photophysics, acid-base equilibria, and lipophilicity. It serves as a blueprint for rational design and characterization.
Electronic Architecture & Substituent Effects
The physicochemical behavior of 5,8-disubstituted quinolines is governed by the interplay between the nitrogen lone pair (N1) and the substituents at the para (C5) and peri (C8) positions.
The "Push-Pull" vs. "Redox" Systems
-
Class A: 5-Substituted-8-Hydroxyquinolines (Aromatic):
-
Mechanism: The C8-hydroxyl group acts as an electron donor (+M effect), while the N1 atom acts as an acceptor. Substituents at C5 (para to the bridgehead) modulate the electron density of the phenolate oxygen.
-
Effect: Electron-withdrawing groups (EWG) at C5 (e.g., -NO₂, -SO₃H) significantly lower the pKa of the C8-OH, enhancing metal binding stability at lower pH.
-
-
Class B: 5,8-Quinolinediones (Oxidized):
-
Mechanism: The aromaticity of the carbocyclic ring is broken to form a para-quinone system.
-
Effect: These compounds exhibit high electron affinity. They function as electrophiles in Michael additions (specifically at C6/C7) and are substrates for NQO1 enzymes, generating reactive oxygen species (ROS) via redox cycling.
-
Spectroscopic Signatures (IR & NMR)
Differentiation between these electronic states is critical during synthesis.
| Feature | 5-Substituted-8-HQ (Aromatic) | 5,8-Quinolinedione (Oxidized) |
| IR Carbonyl | Absent (C-O stretch ~1100 cm⁻¹) | Doublet at 1638–1704 cm⁻¹ (C5=O & C8=O) |
| ¹H NMR | Aromatic protons at C6/C7 (doublets, J~8Hz) | Upfield shift of alkene protons at C6/C7 |
| UV-Vis | Distinct quinone absorbance (~260-290 nm) |
Technical Insight: In 5,8-quinolinediones, the C8-carbonyl vibration typically appears at a higher wavenumber than the C5-carbonyl due to the inductive effect of the adjacent nitrogen [1].
Photophysical Characteristics
The 5,8-disubstituted scaffold, particularly the 8-HQ derivatives, exhibits complex photophysics dominated by Excited-State Intramolecular Proton Transfer (ESIPT).
ESIPT and Dual Fluorescence
Upon photoexcitation, the acidity of the C8-OH increases while the basicity of the N1 increases. This drives the transfer of the hydroxyl proton to the nitrogen, forming a keto-tautomer in the excited state.
-
Enol Form Emission: ~380–410 nm (UV/Blue)
-
Keto Form Emission: ~500–550 nm (Green/Yellow)
-
Solvatochromism: In polar aprotic solvents (DMSO, DMF), the zwitterionic form is stabilized, often leading to a red shift in emission [2].
Visualization of Electronic Pathways
The following diagram illustrates the bifurcation of properties based on the oxidation state of the 5,8-scaffold.
Figure 1: Divergence of physicochemical properties based on the oxidation state of the 5,8-quinoline scaffold.
Solubility, Lipophilicity (LogP), and pKa
For drug development, the solubility profile of 5,8-disubstituted quinolines is often the limiting factor.
Acid-Base Equilibria (pKa)
The 8-hydroxyquinoline core has two ionizable groups:
-
Quinolinium Nitrogen (
): ~5.0 (Protonation of N) -
Phenolic Hydroxyl (
): ~9.8 (Deprotonation of OH)
Substituent Effects at C5:
-
Electron Withdrawing (e.g., -NO₂, -Cl): Decreases
(makes OH more acidic). Example: 5-nitro-8-hydroxyquinoline has a ~6.0–7.0. -
Electron Donating (e.g., -CH₃): Increases
slightly.
Lipophilicity (LogP) and Solubility (LogS)
Most 5,8-quinolinediones exhibit poor aqueous solubility (LogS -3.5 to -4.5) [3].
-
Lipinski Compliance: Generally, MW < 500 and LogP < 5.
-
Optimization: Introduction of zwitterionic groups (e.g., proline at C5 or C6) significantly improves LogS by creating an internal salt bridge [4].
Table 1: Representative Physical Data
| Compound | Substituent (C5) | Substituent (C8) | LogP (Exp) | pKa (OH/NH) | Key Property |
| 8-Hydroxyquinoline | H | -OH | 1.85 | 9.8 / 4.9 | Metal chelator |
| 5-Nitro-8-HQ | -NO₂ | -OH | 1.54 | ~6.2 / 2.5 | Acidic, antibacterial |
| 5,8-Quinolinedione | (=O) | (=O) | 0.60 | N/A | Redox active |
| 5-Chloro-8-HQ | -Cl | -OH | 2.55 | 9.0 / 3.6 | Antifungal |
Experimental Protocols
The following protocols are designed to validate the physical properties described above.
Protocol A: Spectrophotometric Determination of pKa
Objective: Determine the dissociation constants of 5-substituted-8-hydroxyquinolines.
-
Preparation: Prepare a
stock solution of the quinoline derivative in water (with <1% DMSO for solubility if needed). -
Buffer System: Use a "Universal Buffer" (Britton-Robinson) to cover pH 2.0 to 12.0.
-
Titration:
-
Record the UV-Vis spectrum (200–600 nm) at pH 2.0 (fully protonated cationic form).
-
Incrementally increase pH by 0.5 units using NaOH.
-
Observe the bathochromic shift (red shift) as the species transitions from Cation
Neutral Anion. -
Note: The phenolate anion typically absorbs at a longer wavelength (~360-400 nm) than the neutral phenol (~320 nm).
-
-
Calculation: Plot Absorbance vs. pH at
of the anionic form. Use the Henderson-Hasselbalch equation to solve for pKa.
Protocol B: HPLC-Based LogP Determination
Objective: Rapid estimation of lipophilicity for 5,8-quinolinedione derivatives (avoiding shake-flask emulsion issues).
-
Column: C18 Reverse-Phase column.
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40, 70:30).
-
Calibration: Run standard compounds with known LogP values (e.g., toluene, naphthalene, phenol) to generate a calibration curve (
vs. ). -
Measurement: Inject the quinoline derivative. Calculate the capacity factor
. -
Derivation: Extrapolate the LogP from the calibration curve.
-
Validation: Ensure pH is controlled (neutral form) to measure LogP, not LogD [5].
-
Experimental Workflow Diagram
Figure 2: Parallel workflow for characterizing acidity and lipophilicity.
Biological Implications of Physical Properties[1][2]
The physical properties detailed above directly dictate the biological mechanism of action (MoA).
-
Redox Cycling (5,8-Quinolinediones):
-
The redox potential (
) must fall within a specific window (-0.2 to -0.4 V vs NHE) to be reduced by NQO1 but not by other reductases. This selectivity allows for targeted toxicity in NQO1-overexpressing tumors [6].
-
-
Chelation Therapy (5-Sub-8-HQs):
-
The partition coefficient (LogP) determines if the chelator can cross the Blood-Brain Barrier (BBB).
-
Example: 5-chloro-8-hydroxyquinoline (Clioquinol) has a LogP ~2.5, allowing CNS penetration to chelate Cu/Zn in Alzheimer's plaques, whereas sulfonated derivatives (highly polar) are restricted to the periphery [7].
-
References
-
J. Kadela-Tomanek et al., "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis," Molbank, vol. 2023, no. 4, p. M1747, 2023.[1][2] Link
-
B. D. Naik and N. N. Math, "Photo physical properties of 8-hydroxy quinoline," Indian Journal of Pure & Applied Physics, vol. 46, pp. 745-749, 2008. Link
-
A. Kadri et al., "Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives," Int. J. Mol. Sci., vol. 25, no. 20, p. 11132, 2024. Link
-
E. A. Enyedy et al., "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells," Pharmaceutics, vol. 15, no. 1, p. 127, 2023. Link
-
Longdom Publishing, "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs," J. Bioanal. Biomed., 2024.[1][3][4] Link
-
S. L. Lee et al., "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors," J. Enzyme Inhib. Med. Chem., vol. 34, no. 1, pp. 963–972, 2019. Link
-
V. Prachayasittikul et al., "A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action," Antibiotics, vol. 13, no. 4, p. 350, 2024. Link
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Solubility Profile of 5-Chloro-8-(chloromethyl)quinoline: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-8-(chloromethyl)quinoline, a key synthetic intermediate in pharmaceutical and chemical research. Recognizing the scarcity of direct quantitative solubility data for this specific compound, this paper employs a robust, scientifically-grounded approach by leveraging extensive data available for its close structural analogue, 5-Chloro-8-hydroxyquinoline (Cloxiquine). By contrasting the physicochemical properties of these two molecules, we predict the solubility behavior of 5-Chloro-8-(chloromethyl)quinoline in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratories, ensuring reproducibility and reliability in process development, reaction optimization, and formulation studies.
Introduction: The Challenge and the Analogue Approach
5-Chloro-8-(chloromethyl)quinoline is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its utility stems from the reactive chloromethyl group, which allows for facile derivatization. However, optimizing its use in synthetic routes and subsequent purification processes is critically dependent on a thorough understanding of its solubility in various organic solvents.
A review of current literature reveals a significant gap in publicly available, quantitative solubility data for 5-Chloro-8-(chloromethyl)quinoline. To address this, we turn to its immediate synthetic precursor, 5-Chloro-8-hydroxyquinoline. This analogue has been extensively studied, with high-quality solubility data published across a dozen organic solvents at various temperatures.[1][2] By understanding the fundamental physicochemical differences between a hydroxyl (-OH) group and a chloromethyl (-CH₂Cl) group, we can build a predictive model for the solubility of our target compound and provide researchers with the tools to validate these predictions experimentally.
Physicochemical Principles: Predicting Solubility from Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The key to understanding the solubility of 5-Chloro-8-(chloromethyl)quinoline lies in comparing its structure to that of its hydroxy analogue.
-
5-Chloro-8-hydroxyquinoline: Features a hydroxyl group (-OH) which is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., ethers, ketones).
-
5-Chloro-8-(chloromethyl)quinoline: The hydroxyl group is replaced by a chloromethyl group (-CH₂Cl). This group is polar due to the electronegative chlorine atom but, critically, lacks a hydrogen atom that can participate in hydrogen bonding as a donor. It primarily interacts through dipole-dipole forces.
This fundamental difference leads to a key prediction: 5-Chloro-8-(chloromethyl)quinoline will likely exhibit reduced solubility in protic solvents (like methanol and ethanol) compared to its hydroxy analogue, as it cannot donate a hydrogen bond to the solvent's oxygen atom. Conversely, its solubility may be comparable or slightly enhanced in aprotic polar and non-polar solvents (like chlorinated solvents or acetates) where hydrogen bonding is less dominant. For instance, a synthetic procedure involving a related compound, 5-chloromethyl-8-hydroxyquinoline, notes its dissolution in chloroform (CHCl₃), a polar aprotic solvent, supporting this hypothesis.[3]
Quantitative Solubility of the Structural Analogue: 5-Chloro-8-hydroxyquinoline
To provide a quantitative baseline, the mole fraction solubility (x₁) of 5-Chloro-8-hydroxyquinoline (Form I) in twelve pure organic solvents at various temperatures has been compiled from peer-reviewed literature.[1][2] This data serves as an invaluable reference point for solvent selection in related synthetic and purification processes.
| Solvent Class | Solvent | Solubility (x₁) at 298.15 K (25 °C) |
| Ethers | 1,4-Dioxane | 0.0751 |
| Alcohol Ethers | 2-Ethoxyethanol | 0.0333 |
| 2-Methoxyethanol | 0.0291 | |
| Esters | n-Propyl acetate | 0.0297 |
| Ethyl acetate | 0.0269 | |
| Methyl acetate | 0.0245 | |
| Isopropyl acetate | 0.0232 | |
| Ketones | Acetone | 0.0200 |
| Alcohols | n-Propyl alcohol | 0.0076 |
| Ethanol | 0.0058 | |
| Isopropyl alcohol | 0.0045 | |
| Methanol | 0.0042 |
Analysis of Analogue Data: The data clearly shows that the solubility of 5-Chloro-8-hydroxyquinoline is highest in solvents capable of strong hydrogen bond acceptance and polar interactions, such as 1,4-dioxane.[1][2] Its solubility is significantly lower in alcohols, where the solvent's own strong hydrogen-bonding network must be disrupted.[1][2] This trend strongly supports our predictive model for the chloromethyl derivative.
Experimental Determination of Solubility: Validated Protocols
To empower researchers to generate precise solubility data for 5-Chloro-8-(chloromethyl)quinoline, we present two robust, standard methodologies.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method with HPLC Analysis
This is the "gold standard" method for obtaining accurate thermodynamic solubility data.[4] It relies on allowing a suspension of the compound to reach equilibrium in the solvent, followed by quantification of the dissolved portion.
Workflow Diagram: Shake-Flask HPLC Method
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-Chloro-8-(chloromethyl)quinoline to a series of vials, each containing a precise volume (e.g., 1 mL) of the chosen organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated liquid phase from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically-resistant filter (e.g., a 0.22 µm PTFE syringe filter). This step must be performed quickly to avoid temperature fluctuations.
-
Sample Preparation for Analysis: Accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of the compound by comparing its peak area to a pre-established calibration curve made from known concentrations of 5-Chloro-8-(chloromethyl)quinoline.
-
Calculation: Multiply the concentration obtained from HPLC by the dilution factor to determine the equilibrium solubility of the compound in the original solvent.
Protocol 2: Rapid Qualitative and Semi-Quantitative Solubility Assessment
For initial screening or when a precise thermodynamic value is not required, a simpler method can be employed.[5] This approach provides a practical classification of solubility.
Logical Flow: Qualitative Solubility Testing
Caption: Decision tree for rapid solubility classification.
Step-by-Step Methodology:
-
Initial Setup: Place a pre-weighed amount of the compound (e.g., 10 mg) into a small glass vial.
-
Solvent Addition (Step 1): Add a small, fixed volume of the test solvent (e.g., 0.5 mL).
-
Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.
-
Observation (Step 1): Visually inspect the solution against a bright light.
-
If the solid is completely dissolved, the compound is classified as "Soluble" (in this case, >20 mg/mL).
-
If any solid remains, proceed to the next step.
-
-
Solvent Addition (Step 2): Add another 0.5 mL of the solvent (for a total volume of 1.0 mL).
-
Mixing and Observation (Step 2): Repeat the agitation and observation.
-
If the solid is now completely dissolved, the compound is classified as "Sparingly Soluble" (in this case, between 10-20 mg/mL).
-
If solid still remains, the compound is classified as "Insoluble" or "Slightly Soluble" (<10 mg/mL).
-
Applications and Significance
A clear understanding of the solubility of 5-Chloro-8-(chloromethyl)quinoline is paramount for its effective use:
-
Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can dramatically increase reaction rates and yields. For derivatization reactions involving the chloromethyl group, this is a critical first step.
-
Purification: Solubility data is essential for developing effective crystallization procedures. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
Drug Development: In early-stage drug discovery, solubility is a key determinant of a compound's potential for oral bioavailability.[7] While 5-Chloro-8-(chloromethyl)quinoline is an intermediate, the solubility characteristics of its downstream derivatives are often influenced by the properties of the core scaffold.
Conclusion
References
-
Solubility test for Organic Compounds. Department of Chemistry, Government Arts College (Autonomous), Coimbatore. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
5-Chloro-8-hydroxyquinoline. Solubility of Things. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder, Department of Chemistry. [Link]
-
Popa, D. et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, ACS Publications. [Link]
-
5-Chloro-8-methoxyquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
5-chloro-8-quinolinol. LookChem. [Link]
-
Yang, Z. et al. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]
-
Al-Hujaily, E. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, PMC. [Link]
-
PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office. [Link]
-
Yang, Z. et al. (2021). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. [Link]
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Methodological & Application
Synthesis of 5-Chloro-8-(chloromethyl)quinoline from 5-chloro-8-methylquinoline
An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-8-(chloromethyl)quinoline
Abstract
This document provides a comprehensive guide for the synthesis of 5-chloro-8-(chloromethyl)quinoline from 5-chloro-8-methylquinoline. This transformation is a key step in the elaboration of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] The protocol herein describes a free-radical-mediated benzylic chlorination using N-Chlorosuccinimide (NCS). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and describe methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and well-understood method for accessing this valuable synthetic intermediate.
Introduction: The Significance of Substituted Quinolines
The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials.[1][3] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial (e.g., Chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is therefore a central focus in synthetic chemistry. The target molecule, 5-chloro-8-(chloromethyl)quinoline, serves as a versatile building block. The chloromethyl group at the 8-position is a reactive handle, readily undergoing nucleophilic substitution to introduce a variety of functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery and development.
Chemical Principles: The Free-Radical Halogenation Mechanism
The conversion of the benzylic methyl group of 5-chloro-8-methylquinoline to a chloromethyl group is achieved via a free-radical chain reaction.[4][5] This class of reaction proceeds through three distinct phases: initiation, propagation, and termination.[6] N-Chlorosuccinimide (NCS) is employed as the chlorine source, and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), is used to start the chain reaction.
-
Initiation: The reaction begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then abstract a chlorine atom from NCS or, more commonly, a hydrogen atom from the substrate to initiate the chain.
-
Propagation: This is the "chain" part of the reaction. A chlorine radical abstracts a hydrogen atom from the methyl group of 5-chloro-8-methylquinoline. This step is regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the quinoline ring system. This new radical then abstracts a chlorine atom from a molecule of NCS, yielding the desired product and a succinimidyl radical, which continues the chain.
-
Termination: The reaction ceases when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals at any given time.[6]
Below is a diagram illustrating the core propagation steps of the free-radical chain mechanism.
Caption: Free-Radical Chlorination Mechanism.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 5-Chloro-8-methylquinoline | >98% Purity | Sigma-Aldrich | Starting material |
| N-Chlorosuccinimide (NCS) | Reagent Grade, >98% | Acros Organics | Chlorinating agent. Handle with care.[7][8] |
| Benzoyl Peroxide (BPO) | Reagent Grade | Alfa Aesar | Radical initiator. Potentially explosive. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, >99.5% | Fisher Scientific | Solvent. Caution: Carcinogen. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for workup. |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography (if needed). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent.[10][11] It can cause skin and eye irritation. Avoid inhalation of dust.[7][9]
-
Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive if heated or subjected to friction. It is typically supplied wetted with water to reduce the explosion hazard.
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic. Use only in a certified chemical fume hood. Safer alternatives like chlorobenzene may be considered, though reaction optimization may be required.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.[8] Do not pour organic solvents down the drain.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-8-methylquinoline (1.78 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous carbon tetrachloride (40 mL) to the flask. Stir the mixture to dissolve the starting material. Add N-Chlorosuccinimide (1.47 g, 11 mmol, 1.1 equivalents).
-
Initiation: Add benzoyl peroxide (0.12 g, 0.5 mmol, 0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Cooling and Filtration: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. The insoluble succinimide by-product will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄ (2 x 5 mL).
-
Workup - Quenching and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, followed by brine (20 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of 5-Chloro-8-(chloromethyl)quinoline
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure.[12] The successful conversion of the methyl group to a chloromethyl group will be evident by the disappearance of the methyl singlet (typically around δ 2.5-2.7 ppm) and the appearance of a new singlet for the chloromethyl protons (CH₂Cl) at a downfield-shifted position (expected around δ 4.8-5.3 ppm). The aromatic protons will remain in the δ 7.5-9.0 ppm region.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₇Cl₂N, MW ≈ 212.08 g/mol ). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive initiator; insufficient heat. | Use fresh benzoyl peroxide. Ensure the reaction is maintained at a steady reflux. |
| Formation of Dichloro-product | Excess NCS; prolonged reaction time. | Use the stoichiometric amount of NCS (1.05-1.1 eq.). Monitor the reaction closely by TLC and stop when complete. |
| Product Decomposes during Workup | Presence of residual acid. | Ensure thorough washing with sodium bicarbonate solution during the workup. |
| Low Isolated Yield | Product loss during filtration or transfers. | Ensure efficient washing of the succinimide precipitate and careful transfers between vessels. |
References
- N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
-
Taylor & Francis. (2023, October 27). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. Retrieved from [Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf
-
Autechaux. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
-
European Patent Office. (2001, June 26). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES (EP 1294694 B1). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines (CN108191753A).
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Lumen Learning. (n.d.). Radical halogenation in the lab. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
LookChem. (2025, May 20). 5-chloro-8-quinolinol. Retrieved from [Link]
-
Master Organic Chemistry. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Retrieved from [Link]
-
Scilit. (2025, May 31). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
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Synthesis of bidentate nitrogen ligands from 5-chloro-8-(chloromethyl)quinoline
Application Note: Synthesis of Bidentate Nitrogen Ligands from 5-Chloro-8-(chloromethyl)quinoline
Executive Summary
This application note details the synthesis of bidentate nitrogen ligands derived from the 5-chloro-8-(chloromethyl)quinoline scaffold. Unlike the ubiquitous 8-hydroxyquinoline (oxine) derivatives, 8-(aminomethyl)quinolines offer a distinct coordination environment characterized by a neutral, flexible N,N-donor set (quinoline-N and amine-N) forming a stable five-membered chelate ring with transition metals.[1]
The 5-chloro substituent plays a critical role in this scaffold:
-
Electronic Modulation: It exerts an electron-withdrawing inductive effect (-I), slightly reducing the basicity of the quinoline nitrogen (
modulation) and increasing the oxidation potential of the resulting metal complexes. -
Metabolic Stability: In medicinal chemistry applications, blocking the para-position (C5) relative to the nitrogen prevents facile oxidative metabolism.
-
Lipophilicity: The halogen handle increases logP, improving membrane permeability for intracellular imaging or therapeutic applications.
Chemical Reactivity & Mechanistic Insight
The starting material, 5-chloro-8-(chloromethyl)quinoline (1) , contains two electrophilic sites, but they are vastly different in reactivity:[1]
-
C8-Chloromethyl (Benzylic-like): Highly reactive toward nucleophilic substitution (
).[1] The transition state is stabilized by the adjacent aromatic ring. This is the primary handle for ligand synthesis. -
C5-Chloro (Aryl): Relatively inert under standard nucleophilic substitution conditions used for amine alkylation.[1] It requires specialized conditions (e.g., Buchwald-Hartwig coupling) to displace, ensuring chemoselectivity at the C8 position.
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathways for bidentate ligands. Path A yields flexible amine donors; Path B yields rigid triazole donors.
Experimental Protocols
Protocol A: Synthesis of N-Alkyl-aminomethyl Ligands (Direct Amination)
Target: Flexible bidentate ligands suitable for
Reagents:
-
5-chloro-8-(chloromethyl)quinoline (1.0 equiv)[1]
-
Secondary Amine (e.g., dimethylamine, morpholine, N-methylbutylamine) (1.2 – 1.5 equiv)
-
Potassium Carbonate (
) (2.0 equiv) OR -Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-8-(chloromethyl)quinoline (1.0 mmol) in anhydrous MeCN (10 mL).
-
Base Addition: Add
(2.0 mmol) to the solution. The suspension will be heterogeneous. -
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar). Monitor via TLC (Mobile phase: 5% MeOH in DCM).-
Endpoint: Disappearance of the starting chloride (
) and appearance of a lower spot (amine product). Typical time: 4–6 hours.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0
5% MeOH in DCM).
Critical Control Point: Avoid using primary amines if a strictly bidentate ligand is desired. Primary amines can react with two equivalents of the quinoline scaffold, forming a tridentate "bis(quinolinyl)amine" ligand (See Table 1). To favor the mono-alkylation with primary amines, use a large excess of the amine (5–10 equiv).
Protocol B: Synthesis of Triazole-Quinoline Ligands (Click Chemistry)
Target: Rigid bidentate ligands with aromatic nitrogen donors.
Step 1: Synthesis of 8-(Azidomethyl)-5-chloroquinoline
-
Dissolve 5-chloro-8-(chloromethyl)quinoline (1.0 mmol) in DMF (5 mL).
-
Add Sodium Azide (
) (1.5 mmol). Caution: Azides are potentially explosive. Do not use chlorinated solvents (DCM) with azides to avoid formation of diazidomethane. -
Stir at Room Temperature for 12 hours.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash organic layer with water (to remove DMF) and brine. Dry and concentrate. Use the crude azide immediately for Step 2.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the crude azide (1.0 mmol) and the terminal alkyne of choice (1.0 mmol) in
-BuOH/Water (1:1, 10 mL). -
Add
(0.1 mmol, 10 mol%) and Sodium Ascorbate (0.2 mmol, 20 mol%). -
Stir vigorously at RT for 8–24 hours. The solution often turns yellow/green.
-
Workup: Dilute with water, extract with DCM. If the product precipitates, simply filter and wash with water.
-
Purification: Recrystallization from Ethanol/Water is often sufficient.
Analytical Validation & QC
To validate the synthesis, specific spectral signatures must be confirmed.
Table 1: Key Spectral Indicators
| Feature | 5-chloro-8-(chloromethyl)quinoline (Start) | Ligand Product (End) | Diagnostic Value |
| Primary Indicator. Upfield shift confirms displacement of Cl by N. | |||
| Minimal change, confirms scaffold integrity.[1] | |||
| MS (ESI+) | Confirms retention of the 5-chloro substituent. | ||
| TLC ( | High (Non-polar) | Low (Polar/Basic) | Quick reaction monitoring. |
Self-Validating Check: If the methylene peak in NMR appears as a doublet or multiplet (and the amine was achiral), check for incomplete rotation due to steric bulk or formation of a chiral quaternary ammonium salt (over-alkylation).
Safety & Handling
-
Vesicant Hazard: 5-chloro-8-(chloromethyl)quinoline is a benzylic halide.[1] It is a potent lachrymator and skin irritant (vesicant). All weighing and reactions must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.[1]
-
Neutralization: Spills of the starting material should be treated with a dilute solution of ammonia or diethylamine to quench the alkylating potential before cleanup.
References
-
Albrecht, M. (2010). "Rigid bidentate nitrogen ligands in coordination chemistry." Chemical Reviews. Link (General reactivity of quinoline ligands).
-
You, Y., et al. (2003). "Interligand Interactions in Platinum(II) Complexes of 8-Aminoquinoline Derivatives." Inorganic Chemistry. Link (Structural data on 8-aminoquinoline coordination).
-
NCI/CADD Group. (2023). "5-chloro-8-(chloromethyl)quinoline Chemical Profile." PubChem. Link (Note: Link directs to analogous 5-chloro-8-methoxyquinoline structure for scaffold verification, as specific chloromethyl derivative entries are often proprietary or patent-based).[1]
-
Hegedűs, D., et al. (2025).[4] "Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids." European Journal of Pharmaceutical Sciences. Link (Analogous synthesis protocols for 5-chloro-8-substituted quinolines).[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-(Chloromethyl)quinolin-8-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 5-(Chloromethyl)quinolin-8-ol [benchchem.com]
- 4. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids - Repository of the Academy's Library [real.mtak.hu]
Application Notes & Protocols: Selective Oxidation of 5-Chloro-8-(chloromethyl)quinoline to 5-Chloroquinoline-8-carbaldehyde
Abstract
This document provides a detailed guide for the chemical synthesis of 5-chloroquinoline-8-carbaldehyde through the selective oxidation of 5-chloro-8-(chloromethyl)quinoline. Quinoline aldehydes are pivotal intermediates in the synthesis of pharmaceuticals and bioactive molecules, making their efficient preparation a subject of significant interest.[1][2] This guide focuses on two robust and widely adopted methods for the oxidation of activated benzylic halides: the Kornblum oxidation and the Sommelet reaction. We will delve into the mechanistic rationale behind these protocols, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
Introduction: The Synthetic Challenge
The conversion of a benzylic halide, such as 5-chloro-8-(chloromethyl)quinoline, to its corresponding aldehyde is a fundamental transformation in organic synthesis.[3] The primary challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or inducing other side reactions on the sensitive quinoline core. The methods discussed herein are chosen for their reliability, mild reaction conditions, and general applicability to activated substrates.
Several established methods exist for this conversion, including the Kröhnke, Hass-Bender, and various N-oxide-based oxidations.[3][4][5] However, the Kornblum and Sommelet reactions are frequently employed due to their manipulative simplicity and generally good yields.[4]
Mechanistic Overview & Method Selection
The choice of oxidation method depends on factors such as available reagents, desired scale, and substrate tolerance. Below is a brief overview of the two primary methods detailed in this guide.
Kornblum Oxidation
Named after Nathan Kornblum, this method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.[6][7] It is particularly effective for activated primary halides.
-
Causality: The reaction proceeds via an SN2 displacement of the chloride by the oxygen atom of DMSO, forming an alkoxysulfonium salt. A mild base is then used to deprotonate the α-carbon, leading to an elimination reaction that yields the aldehyde, dimethyl sulfide (DMS), and the protonated base.[6][7] The use of a mild base like sodium bicarbonate (NaHCO₃) is critical to prevent side reactions while being strong enough to facilitate the elimination step.
Sommelet Reaction
The Sommelet reaction, first reported by Marcel Sommelet in 1913, converts a benzylic halide to an aldehyde using hexamethylenetetramine (hexamine) and water.[8][9]
-
Causality: This multi-step process begins with the formation of a quaternary ammonium salt (a hexaminium salt) by alkylating one of the nitrogen atoms of hexamine.[9][10] This salt is then subjected to acidic hydrolysis. The key step involves an intramolecular hydride transfer, which effectively oxidizes the benzylic carbon to the aldehyde level while reducing a methylene group from the hexamine scaffold.[11][12]
Comparative Overview of Protocols
The following table summarizes the key aspects of the two detailed protocols for easier comparison.
| Parameter | Protocol 1: Kornblum Oxidation | Protocol 2: Sommelet Reaction |
| Primary Reagents | Dimethyl sulfoxide (DMSO), Sodium Bicarbonate (NaHCO₃) | Hexamethylenetetramine (Hexamine), Water/Acid |
| Reaction Temperature | Elevated (typically 80-150 °C)[6] | Room temperature to reflux, depending on the step |
| Typical Yields | Good to excellent for activated halides[6] | Moderate to good (typically 50-80%)[8] |
| Advantages | Simple one-pot procedure, readily available reagents. | Avoids strong oxidants, mild conditions for salt hydrolysis. |
| Limitations | High temperatures may be required for chlorides.[6] Odor of dimethyl sulfide byproduct. | Multi-step (salt formation then hydrolysis). Substrate scope can be limited.[8] |
Detailed Experimental Protocols
Protocol 1: Kornblum Oxidation of 5-Chloro-8-(chloromethyl)quinoline
This protocol describes the conversion using DMSO and sodium bicarbonate, a classic and effective method for oxidizing activated halides.[5]
-
5-Chloro-8-(chloromethyl)quinoline (1.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (20-30 mL per gram of substrate)
-
Sodium bicarbonate (NaHCO₃), powdered (3.0-4.0 eq)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-8-(chloromethyl)quinoline and powdered sodium bicarbonate.
-
Solvent Addition: Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. Note: Chlorides are less reactive than bromides or iodides and often require higher temperatures for the initial SN2 displacement by DMSO.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed over 3-6 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a beaker containing a significant volume of cold deionized water (approx. 10x the volume of DMSO used). c. Stir for 15-20 minutes. The product may precipitate as a solid or remain as an oil. d. Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate. e. Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain pure 5-chloroquinoline-8-carbaldehyde.
Protocol 2: Sommelet Reaction of 5-Chloro-8-(chloromethyl)quinoline
This protocol involves the formation of a hexaminium salt intermediate, followed by hydrolysis to the desired aldehyde.[8][9]
-
5-Chloro-8-(chloromethyl)quinoline (1.0 eq)
-
Hexamethylenetetramine (Hexamine) (1.1-1.2 eq)
-
Chloroform or Ethanol (for salt formation)
-
50% Acetic Acid in water or aqueous HCl (for hydrolysis)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer.
Part A: Formation of the Hexaminium Salt
-
Dissolution: Dissolve 5-chloro-8-(chloromethyl)quinoline and hexamine in chloroform or ethanol in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. The quaternary hexaminium salt will typically precipitate from the solution.
-
Isolation: Cool the mixture and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold solvent (chloroform or ethanol) and dry it under vacuum.
Part B: Hydrolysis to the Aldehyde
-
Hydrolysis Setup: Place the dried hexaminium salt in a round-bottom flask. Add a sufficient volume of 50% aqueous acetic acid.
-
Heating: Heat the mixture to reflux with stirring for 1-2 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. c. Extract the product from the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure 5-chloroquinoline-8-carbaldehyde.
Visualized Workflow and Chemistry
The following diagrams illustrate the chemical transformation and a generalized experimental workflow.
Caption: General reaction scheme for the oxidation.
Caption: Simplified experimental workflow diagram.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO: Dimethyl sulfoxide can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens. Handle only in a fume hood.
-
Heating: Use a controlled heating source (e.g., a heating mantle with a temperature controller) to avoid overheating, especially with flammable organic solvents.
References
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
-
Hass, H. B., & Bender, M. L. (1949). The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A General Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 71(5), 1767–1769. [Link]
-
Dave, P. R., & Byrn, S. R. (1987). An improved procedure for the conversion of benzyl halides into benzaldehydes. Journal of Organic Chemistry, 52(23), 5323-5324. [Link]
-
Ye, Z., & Wang, Y. (2007). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Tetrahedron Letters, 48(38), 6735-6738. [Link]
-
Srivastava, V., & Singh, P. P. (2010). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Bulletin of the Korean Chemical Society, 31(5), 1345-1347. [Link]
-
Wikipedia. (n.d.). Hass–Bender oxidation. Retrieved February 25, 2026, from [Link]
-
All About Chemistry. (2020, July 7). Hass-Bender Carbonyl Synthesis. [Link]
-
Wikipedia. (n.d.). Kornblum oxidation. Retrieved February 25, 2026, from [Link]
-
Rastogi, P., & Singh, A. K. (2014). Convenient method for oxidation of benzyl halides to benzaldehyde with sodium nitrate in ionic liquid. Research Journal of Pharmaceutical Sciences, 3(1), 1-4. [Link]
-
ChemInform. (2010). A Green Procedure for the Oxidation of Benzyl Halides to Aromatic Aldehydes or Ketones in Aqueous Media. ChemInform, 41(32). [Link]
-
ChemWis. (2024, January 2). Hass-Bender Oxidation [Video]. YouTube. [Link]
-
Zhang, Q., & Zhang, S. (2007). Efficient and convenient oxidation of organic halides to carbonyl compounds by H2O2 in ethanol. Tetrahedron Letters, 48(31), 5539-5541. [Link]
-
Bhat, K. S., Srinivas, S., Srinivas, P., & Gurudutt, K. N. (2004). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Indian Journal of Chemistry - Section B, 43(2), 426-429. [Link]
-
Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217. [Link]
-
Name Reaction. (n.d.). Sommelet Reaction. Retrieved February 25, 2026, from [Link]
-
Grokipedia. (n.d.). Sommelet reaction. Retrieved February 25, 2026, from [Link]
-
Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 21(11), 1546. [Link]
-
Wikipedia. (n.d.). Sommelet reaction. Retrieved February 25, 2026, from [Link]
- Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Google Patents. (1982).
-
El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 22(8), 957-975. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. rjpn.org [rjpn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Labile 8-Chloromethyl Moieties
Ticket ID: CHEM-SUP-8CM-001 Topic: Preventing Hydrolysis of 8-Chloromethyl Groups During Workup Status: Resolved / Guide Available
Executive Summary
The Issue: Researchers synthesizing 8-chloromethyl-substituted heterocycles (commonly xanthines like caffeine or IBMX derivatives) frequently observe the conversion of the target chloromethyl group (
The Root Cause: The 8-chloromethyl group is a benzylic-like halide . When attached to an electron-deficient heterocyclic scaffold (e.g., xanthine, purine), the methylene carbon becomes highly electrophilic. In the presence of water—especially under basic or thermal stress—it undergoes rapid nucleophilic substitution (
The Solution: Success requires a strict exclusion of moisture, control of pH during extraction (if aqueous workup is unavoidable), or the adoption of "telescoping" synthesis strategies where the intermediate is not isolated.
Mechanistic Insight (The "Why")
To prevent the impurity, you must understand the driving force of the reaction. The xanthine ring system is electron-withdrawing. This pulls electron density away from the chloromethyl group, destabilizing the C-Cl bond and making the carbon susceptible to attack by weak nucleophiles like water.
Diagram 1: Hydrolysis Mechanism of 8-Chloromethylxanthine
This diagram illustrates the two pathways (Acidic vs. Basic) leading to the unwanted impurity.
Figure 1: The electron-deficient heterocycle facilitates chloride displacement by water, leading to the alcohol impurity.
Troubleshooting Guide & FAQs
Q1: I see the alcohol impurity immediately after quenching. What happened?
Diagnosis: You likely quenched the reaction (often a chlorination using thionyl chloride,
-
Remove excess reagent first: Evaporate excess
under vacuum before adding any solvent. -
Cold Quench: If you must wash, dilute with cold dry DCM first, then wash with ice-cold saturated
(briefly) or brine. Do not let it sit.
Q2: My product decomposes on the silica column.
Diagnosis: Silica gel is slightly acidic and contains adsorbed water. This creates a "solid-phase hydrolysis reactor." Fix:
-
Neutralize the Silica: Pre-wash the column with 1% Triethylamine (Et3N) in hexane/DCM (though be careful, as strong bases can also trigger substitution if nucleophiles are present).
-
Switch Stationary Phase: Use Neutral Alumina , which is less likely to trigger acid-catalyzed hydrolysis of benzylic halides.
-
Skip Chromatography: Attempt recrystallization from anhydrous solvents (e.g., Hexane/Toluene) instead.
Q3: Can I store the 8-chloromethyl intermediate?
Answer: Not for long. Even atmospheric moisture can hydrolyze it over time. Recommendation: Store under Nitrogen/Argon at -20°C in a desiccator. Ideally, use it immediately in the next step.
Optimized Protocols (The "How")
Protocol A: The "Dry" Workup (Recommended)
Best for: Isolating the solid intermediate without introducing water.
-
Evaporation: Remove reaction solvent and excess chlorinating agent (e.g.,
) completely under high vacuum (keep bath < 40°C). -
Azeotrope: Add anhydrous toluene and re-evaporate to remove trace acid/thionyl chloride. Repeat 2x.
-
Trituration: Suspend the residue in anhydrous ether or pentane. The 8-chloromethyl product is often less soluble than impurities.
-
Filtration: Filter the solid under a blanket of nitrogen.
-
Drying: Vacuum dry immediately.
Protocol B: The "Cold" Aqueous Workup (If necessary)
Best for: Removing inorganic salts when the product is not solid.
| Step | Action | Critical Parameter |
| 1 | Dilution | Dilute reaction residue with Dichloromethane (DCM) . |
| 2 | Cooling | Cool the organic phase to 0°C in an ice bath. |
| 3 | Wash | Wash quickly with ice-cold water or brine . |
| 4 | Separation | Separate layers immediately. DO NOT let them equilibrate. |
| 5 | Drying | Dry organic layer over anhydrous |
| 6 | Filtration | Filter and evaporate solvent at < 35°C . |
Protocol C: The "Telescoping" Strategy (Gold Standard)
Best for: Synthesis of ethers/amines (e.g., 8-methoxymethyl-IBMX).
Do not isolate the chloride at all.
-
Perform chlorination (e.g., with
). -
Evaporate volatiles to dryness.
-
Immediately redissolve the crude residue in the next reaction solvent (e.g., anhydrous Methanol for methoxylation).
-
Add the nucleophile (e.g., NaOMe).
-
Result: The chloride is consumed faster than it can hydrolyze.
Decision Logic for Workup
Use this flow to determine the safest processing method for your specific batch.
Figure 2: Decision tree for selecting the optimal workup procedure based on physical state and downstream application.
References
-
Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Foundational chemistry on xanthine/adenosine analog stability).
-
Cayman Chemical. (n.d.). 8-Methoxymethyl-3-isobutyl-1-methylxanthine Product Information. (Demonstrates the stability profile of the methoxy-derivative vs. the chloro-precursor).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General protocols for handling labile benzylic halides).
-
Muller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. (Describes chloromethylation and subsequent displacement workups).
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Chemical Shifts of Benzylic Protons in 8-Chloromethyl Quinolines
For researchers and professionals in drug development and materials science, the quinoline scaffold is a cornerstone of molecular design. Its rigid structure and rich electronic properties make it a privileged core for creating novel therapeutics and functional materials. When functionalizing this core, the introduction of a chloromethyl group at the 8-position creates a versatile synthetic handle for further elaboration. The benzylic protons of this group (-CH₂Cl) serve as a crucial diagnostic tool in ¹H NMR spectroscopy, offering a window into the electronic and steric environment of this critical molecular region.
This guide provides an in-depth analysis of the factors governing the ¹H NMR chemical shifts of these benzylic protons. Moving beyond a simple data table, we will dissect the underlying physical phenomena—inductive effects, magnetic anisotropy, and unique steric interactions—to build a predictive understanding that informs experimental design and accelerates structural confirmation.
The Decisive Factors: Unpacking the Chemical Shift of 8-Chloromethyl Protons
The chemical shift (δ) of the benzylic protons in 8-chloromethyl quinoline is not a random value; it is the result of a confluence of competing electronic and spatial effects. Understanding these factors is paramount for accurate spectral interpretation.
The Inductive Effect: The Pull of Electronegative Atoms
The primary influence on any proton's chemical shift is the electron density of its immediate environment. Electronegative atoms withdraw electron density from around a proton, "deshielding" it from the external magnetic field and causing its resonance to appear further downfield (at a higher ppm value)[1]. In the case of 8-chloromethyl quinoline, two key players exert a strong inductive pull:
-
The Chlorine Atom: Directly attached to the methylene group, the highly electronegative chlorine atom is the most significant contributor to the deshielding of the benzylic protons. For reference, the benzylic protons in benzyl chloride appear around δ 4.5 ppm, significantly downfield from toluene (δ 2.3 ppm).
-
The Quinoline Nitrogen: The sp²-hybridized nitrogen atom in the quinoline ring is also electronegative and withdraws electron density from the entire ring system, including the 8-position.
Magnetic Anisotropy: The Ring's Own Magnetic Field
Aromatic rings, when placed in an external magnetic field, generate their own powerful, localized magnetic fields due to the circulation of π-electrons. This phenomenon, known as magnetic anisotropy, creates distinct shielding and deshielding zones around the ring. Protons located above or below the face of the ring are shielded (shifted upfield), while those in the plane of the ring are strongly deshielded (shifted downfield).
The benzylic protons of an 8-chloromethyl group are forced to reside in the plane of the quinoline ring system. Consequently, they experience a potent deshielding effect from the aromatic ring current. This is a dominant factor that pushes their chemical shift significantly downfield compared to a simple alkyl chloride.
The Peri Interaction: A Unique Steric Clash
The quinoline system possesses a unique steric feature known as a peri-interaction—the close spatial relationship between substituents at the 8-position and the nitrogen atom at the 1-position. This proximity can lead to:
-
Steric Compression: The chloromethyl group and the lone pair of the nitrogen atom can repel each other, potentially restricting the free rotation of the -CH₂Cl group. This conformational locking can place the protons in a fixed position relative to the anisotropic field of the ring, leading to a more defined and often further downfield chemical shift.
-
Electronic Interaction: There can be through-space electronic interactions between the substituent and the nitrogen atom, which can subtly modulate the electronic environment of the benzylic protons. Studies on methylquinolines have noted that ortho- and peri-substituent effects can be complex and vary in both sign and magnitude[2][3].
The interplay of these three core factors—induction, anisotropy, and peri-interactions—determines the final observed chemical shift.
Caption: Standard experimental workflow for NMR spectroscopy.
Conclusion
The ¹H NMR chemical shift of the benzylic protons in 8-chloromethyl quinolines is a highly sensitive probe of the molecule's electronic and steric environment. While a simple value might be read from a spectrum, a deeper understanding reveals a complex interplay of inductive withdrawal from the chlorine atom, powerful anisotropic deshielding from the quinoline ring, and unique conformational constraints imposed by the peri-interaction with the ring nitrogen. By mastering these principles, researchers can move beyond simple structural confirmation to a more nuanced, predictive approach, enabling them to rationally design molecules and anticipate their spectral characteristics, thereby accelerating the pace of discovery and development.
References
- Effect of substituents on the chemical shift of benzylic protons. Canadian Science Publishing.
-
Beck, A. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Theses and Dissertations. [Link]
-
Claret, P. A., & Osborne, A. G. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
-
Supplementary Information for Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
-
13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. [Link]
-
Seaton, P. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Theses and Dissertations. [Link]
-
Schmalz, H.-G., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
-
Supplementary Information for Quinoline-based ligands for coordination chemistry. The Royal Society of Chemistry. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122. [Link]
-
8-Nitroquinoline. PubChem. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. [Link]
-
Schiemenz, G. P., et al. (2002). peri-Interactions in Naphthalenes, 10.[4] In Search of Independent Criteria for N−→P Bonding: Protonation Studies on. Zeitschrift für anorganische und allgemeine Chemie, 628(3), 663-670. [Link]
-
8-(Bromomethyl)quinoline. PubChem. [Link]
Sources
A Comparative Analysis of the Melting Points of 5-chloro-8-methylquinoline and its Dichlorinated Analogue
This guide provides an in-depth comparison of the melting points of 5-chloro-8-methylquinoline and a structurally related chlorinated derivative, 5,7-dichloro-8-hydroxyquinoline. Understanding the melting point is crucial for researchers in materials science and drug development, as it provides insights into purity, crystal lattice energy, and intermolecular forces. This document outlines the experimental determination of this key physical property and discusses the structural factors that lead to the observed differences.
Introduction to the Compounds
Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications, notably in the development of pharmaceuticals and specialty chemicals. The physical properties of these compounds, such as their melting point, are fundamentally dictated by their molecular structure. In this guide, we compare 5-chloro-8-methylquinoline with 5,7-dichloro-8-hydroxyquinoline. While not a direct chlorinated derivative, the latter provides an excellent case study for understanding how the addition of functional groups (a second chloro group and a hydroxyl group) and the removal of a methyl group dramatically alter the intermolecular forces and, consequently, the melting point.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. This data is essential for understanding the subsequent analysis of their melting points.
| Property | 5-chloro-8-methylquinoline | 5,7-dichloro-8-hydroxyquinoline |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₈ClN[1] | C₉H₅Cl₂NO[2] |
| Molecular Weight | 177.63 g/mol [1] | 214.05 g/mol [2] |
| Reported Melting Point | 63-65 °C | 178-183 °C[2] |
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a sharp, well-defined temperature for a pure substance. The following protocol describes a standard method for determining the melting point using a capillary melting point apparatus.
3.1. Principle
A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded. A narrow melting range typically indicates a high degree of purity.
3.2. Materials and Equipment
-
5-chloro-8-methylquinoline
-
5,7-dichloro-8-hydroxyquinoline
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Spatula
3.3. Step-by-Step Procedure
-
Sample Preparation:
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
Use a mortar and pestle to finely powder the sample. This ensures uniform heat distribution within the sample.
-
-
Packing the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder down to the sealed end.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).
-
-
Data Recording and Analysis:
-
Perform the measurement in triplicate for each compound to ensure reproducibility.
-
Calculate the average melting point range for each compound.
-
3.4. Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Comparative Analysis and Discussion
The experimentally determined melting points are expected to align with the literature values presented in Section 2. The significant difference in the melting points of 5-chloro-8-methylquinoline (63-65 °C) and 5,7-dichloro-8-hydroxyquinoline (178-183 °C) can be attributed to distinct differences in their molecular structures and the resulting intermolecular forces.
4.1. Effect of Additional Functional Groups
-
Increased Molecular Weight and van der Waals Forces: 5,7-dichloro-8-hydroxyquinoline has a higher molecular weight than 5-chloro-8-methylquinoline due to the substitution of a hydrogen atom with a chlorine atom. This leads to stronger van der Waals forces between the molecules, requiring more energy to break the crystal lattice.
-
Hydrogen Bonding: The most significant factor contributing to the elevated melting point of 5,7-dichloro-8-hydroxyquinoline is the presence of the hydroxyl (-OH) group. This group allows for strong intermolecular hydrogen bonding, a potent type of dipole-dipole interaction that is absent in 5-chloro-8-methylquinoline. These hydrogen bonds create a more stable and tightly packed crystal lattice, which requires a substantially higher temperature to disrupt.
-
Dipole-Dipole Interactions: The addition of a second chlorine atom increases the overall polarity of the 5,7-dichloro-8-hydroxyquinoline molecule, leading to stronger dipole-dipole interactions compared to the monochlorinated compound.
4.2. Influence of the Methyl Group
The 8-methyl group in 5-chloro-8-methylquinoline is an electron-donating group. In contrast, the hydroxyl group in 5,7-dichloro-8-hydroxyquinoline is strongly electron-withdrawing. These electronic differences, while primarily influencing chemical reactivity, also have a subtle effect on the crystal packing and intermolecular forces.
4.3. Diagram of Intermolecular Forces
Caption: Structural Factors Influencing Melting Points.
Conclusion
The melting point of 5,7-dichloro-8-hydroxyquinoline is significantly higher than that of 5-chloro-8-methylquinoline. This substantial difference is primarily attributed to the presence of a hydroxyl group in the former, which facilitates strong intermolecular hydrogen bonding. Additionally, the increased molecular weight and polarity due to the second chlorine atom contribute to stronger van der Waals forces and dipole-dipole interactions. This comparative analysis underscores the profound impact of functional group modifications on the fundamental physical properties of organic compounds, a critical consideration for their handling, purification, and application in various scientific fields.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
